Product packaging for 3-[2-(Methylsulfanyl)ethoxy]azetidine(Cat. No.:)

3-[2-(Methylsulfanyl)ethoxy]azetidine

Cat. No.: B13308343
M. Wt: 147.24 g/mol
InChI Key: VGERUHNCEWHGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Methylsulfanyl)ethoxy]azetidine (CAS 1599251-53-2) is a high-purity chemical compound offered for research use as a key synthetic building block. This organic molecule features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is increasingly valued in medicinal chemistry for introducing structural rigidity and exploring novel three-dimensional chemical space in drug design . The compound's structure, with a methylsulfanyl ether chain, makes it a versatile intermediate for constructing more complex molecules. Azetidine derivatives, as a class, are important scaffolds in the development of pharmaceuticals and have demonstrated a wide range of potential therapeutic applications in scientific research. Published studies and patents have highlighted azetidine-based compounds for potential use in treatments targeting disorders of the central nervous system, respiratory system, and various inflammatory conditions . For instance, related azetidine derivatives have been investigated for their anti-inflammatory and protective effects in cellular models, such as suppressing microglial activation and hypoxia-induced toxicity, which are relevant to neurodegenerative disease research . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NOS B13308343 3-[2-(Methylsulfanyl)ethoxy]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

3-(2-methylsulfanylethoxy)azetidine

InChI

InChI=1S/C6H13NOS/c1-9-3-2-8-6-4-7-5-6/h6-7H,2-5H2,1H3

InChI Key

VGERUHNCEWHGJJ-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1CNC1

Origin of Product

United States

Chemical Reactivity and Transformations of 3 2 Methylsulfanyl Ethoxy Azetidine Systems

Ring-Opening Reactions of the Azetidine (B1206935) Coreresearchgate.netjchemrev.comnih.gov

The significant ring strain within the azetidine ring makes it a prime candidate for ring-opening reactions. researchgate.netucc.ie While more stable than their three-membered aziridine (B145994) counterparts, azetidines undergo cleavage of the C-N σ-bond under appropriate conditions, particularly upon activation of the nitrogen atom. ucc.ieacsgcipr.org This activation is often achieved by converting the azetidine into a quaternary azetidinium salt, which greatly enhances the ring's susceptibility to nucleophilic attack. acsgcipr.orgacs.orgresearchgate.net These reactions are highly valuable in organic synthesis as they lead to the formation of highly functionalized, stereodefined linear amines. acs.orgnih.govresearchgate.net

Mechanistic Pathways of Nucleophilic Ring Openingresearchgate.netacs.org

The nucleophilic ring-opening of azetidines typically proceeds through the formation of an intermediate azetidinium ion. acs.orgresearchgate.net The azetidine nitrogen is first alkylated, for instance with methyl trifluoromethanesulfonate (B1224126), to form a positively charged quaternary ammonium (B1175870) salt. acs.orgrsc.org This greatly increases the electrophilicity of the ring carbons, facilitating a subsequent SN2-type attack by a nucleophile. researchgate.net

The process can be summarized in two main steps:

Activation: The tertiary amine of the azetidine ring is activated by an alkylating agent or a Lewis acid to form a more reactive azetidinium ion. acsgcipr.orgacs.org

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond and opening of the four-membered ring. nih.govresearchgate.net

A variety of nucleophiles, including nitrogen-based (azide, benzylamine) and oxygen-based (acetate, alkoxides) species, have been successfully employed in these transformations. acs.orgrsc.org Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanistic details and predicting the regioselectivity of these ring-opening events. acs.orgnih.govrsc.org

Regioselective Cleavage of Carbon-Nitrogen Bondsrsc.org

The regioselectivity of the C-N bond cleavage during nucleophilic ring-opening is a critical aspect and is governed by a combination of electronic and steric factors related to the substituents on the azetidine ring. acsgcipr.org

Steric Effects: In many cases, nucleophilic attack is directed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom adjacent to the nitrogen. acsgcipr.org For azetidinium ions that are unsubstituted at the C-4 position, nucleophilic attack predominantly occurs at this site. acs.orgrsc.org

Electronic Effects: The electronic nature of substituents plays a crucial role, especially for azetidines bearing unsaturated groups (e.g., aryl, alkenyl, cyano, carboxylate) at the C-2 position. acsgcipr.orgderpharmachemica.com These groups can stabilize the transition state through conjugation, thereby promoting the cleavage of the C2-N bond. acsgcipr.orgderpharmachemica.com Consequently, nucleophiles will preferentially attack the carbon atom bearing such an unsaturated substituent. acsgcipr.org

For instance, studies on substituted azetidinium ions have shown that while C-4 is the typical site of attack for unsubstituted rings, the presence of a methyl group at C-4 can redirect the nucleophilic attack to the C-2 position with high regioselectivity. acs.orgrsc.org This interplay of factors allows for controlled bond cleavage, yielding specific, highly functionalized amine products. rsc.org

Table 1: Factors Influencing Regioselective Ring-Opening of Azetidinium Ions

Factor Influence on Regioselectivity Predominant Site of Attack Citation
Substitution Pattern Unsubstituted at C-4 C-4 acs.orgrsc.org
C-4 Alkyl Substitution C-2 acs.orgrsc.org
Substituent Type C-2 Unsaturated Group (Aryl, Alkenyl, etc.) C-2 (adjacent to the group) acsgcipr.orgderpharmachemica.com
Nucleophile Sterically Bulky or Strong Nucleophiles Less Substituted Carbon acsgcipr.org

Ring-Expansion Reactions of Azetidinesacsgcipr.orgacs.orgacsgcipr.org

The inherent strain of the azetidine ring can also be harnessed to drive ring-expansion reactions, providing a powerful synthetic route to larger, more complex nitrogen-containing heterocycles. researchgate.netacsgcipr.org These transformations typically proceed via the formation of an azetidinium ylide or a bicyclic azetidinium intermediate, which then undergoes rearrangement or nucleophilic opening to yield an expanded ring system. acs.orgacsgcipr.org

Synthetic Utility in Forming Larger Heterocycles (e.g., Pyrrolidines, Piperidines)acsgcipr.orgacs.org

Ring-expansion reactions of azetidines are of significant synthetic utility, offering access to a variety of larger heterocyclic structures that are prevalent in natural products and pharmaceuticals. researchgate.net

Pyrrolidines (5-membered rings): A common transformation involves the expansion of an azetidine ring to a pyrrolidine (B122466). This can be achieved, for example, by reacting azetidine carboxylate esters with metallocarbenes to generate an azetidinium ylide, which then undergoes an efficient rsc.orgresearchgate.net-shift to furnish the ring-expanded pyrrolidine product. acsgcipr.org Another pathway involves the intramolecular N-alkylation of a 2-substituted azetidine bearing a side chain, forming a bicyclic azetidinium intermediate that is subsequently opened by a nucleophile to yield a pyrrolidine. acs.orgresearchgate.net

Piperidines and Azepanes (6- and 7-membered rings): The same principle of forming and opening bicyclic azetidinium intermediates can be extended to synthesize even larger rings. acs.org Depending on the structure of the starting azetidine and the nature of the attacking nucleophile, piperidines and azepanes can be formed. researchgate.netresearchgate.net For example, the nucleophilic opening of a 1-azonia-bicyclo[3.2.0]heptane system, formed from an appropriately substituted azetidine, can lead to mixtures of pyrrolidines and azepanes, with the product distribution dependent on the reaction conditions and substitution patterns. researchgate.net

These ring-expansion strategies are valued for their ability to construct complex molecular architectures, such as the pyrrolizidine (B1209537) alkaloid core, from readily available azetidine precursors. acsgcipr.org

Reactivity Profile of the Sulfur Moiety

The 3-[2-(Methylsulfanyl)ethoxy]azetidine system contains a methylsulfanyl group (a thioether), which represents a second key center of reactivity. The sulfur atom in a thioether is nucleophilic due to its lone pairs of electrons and can undergo reactions such as alkylation and oxidation. masterorganicchemistry.com Its most characteristic transformation in many synthetic and biological contexts is oxidation.

Oxidation Chemistry of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is readily oxidized to form two stable, higher oxidation state functional groups: sulfoxides and sulfones. acsgcipr.orgacsgcipr.org This stepwise oxidation is a fundamental reaction of thioethers.

Oxidation to Sulfoxide (B87167): The initial and more facile oxidation step converts the thioether (sulfide) to a sulfoxide. researchgate.netresearchgate.net This transformation can be achieved with a wide range of oxidizing agents.

Oxidation to Sulfone: A second, typically more challenging oxidation step converts the sulfoxide to a sulfone. researchgate.netresearchgate.net

The selective oxidation to either the sulfoxide or the sulfone can be controlled by the choice of oxidant and, crucially, the reaction stoichiometry. acsgcipr.orgorganic-chemistry.org Using one equivalent of a suitable oxidant under controlled conditions often allows for the isolation of the sulfoxide. In contrast, using an excess of the oxidant or more forcing conditions typically leads to the formation of the sulfone. researchgate.netacsgcipr.org

A variety of reagents are commonly used for this transformation, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being among the most prevalent. researchgate.netresearchgate.net

Table 2: Common Oxidizing Agents for Thioether to Sulfoxide/Sulfone Transformation

Oxidizing Agent Typical Product (Stoichiometry) Conditions Citation
Hydrogen Peroxide (H₂O₂) Sulfoxide (~1 eq.) or Sulfone (>2 eq.) Often requires a catalyst (e.g., metal salts, zeolites) researchgate.netresearchgate.netorganic-chemistry.org
m-CPBA Sulfoxide (~1 eq.) or Sulfone (>2 eq.) Temperature-dependent; sulfoxides at 0°C, sulfones at 35°C derpharmachemica.com
Urea-Hydrogen Peroxide (UHP) Sulfoxides and Sulfones Solid-state or solution, often chemoselective organic-chemistry.org
Sodium Periodate (NaIO₄) Sulfoxides Mild conditions, selective for sulfoxide formation N/A
Potassium Permanganate (KMnO₄) Sulfones Strong oxidant, typically leads to sulfone researchgate.net

The oxidation of the sulfur center in the this compound system would produce the corresponding sulfoxide, 3-[2-(methylsulfinyl)ethoxy]azetidine, and subsequently the sulfone, 3-[2-(methylsulfonyl)ethoxy]azetidine. This transformation significantly alters the polarity and chemical properties of the side chain without affecting the azetidine core under selective conditions.

Nucleophilic and Electrophilic Reactions Involving Sulfur

The sulfur atom in the methylsulfanyl group of this compound is nucleophilic, owing to the presence of lone pairs of electrons. This allows it to react with various electrophiles. Conversely, the sulfur atom itself can be the site of electrophilic attack after oxidation.

Oxidation of the Thioether

The thioether moiety can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This transformation significantly alters the polarity and chemical properties of the side chain. The oxidation is typically carried out using a range of oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. acsgcipr.orgresearchgate.net

Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). nih.gov Careful control of stoichiometry, generally using one equivalent of the oxidant, favors the formation of the sulfoxide. acsgcipr.org Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent. researchgate.net

Table 1: Representative Oxidation Reactions of Thioethers

Starting Material (Analogue)Oxidizing AgentProductReference
Dialkyl sulfide (B99878)H₂O₂ (1 equiv)Dialkyl sulfoxide nih.gov
Dialkyl sulfidem-CPBA (1 equiv)Dialkyl sulfoxide masterorganicchemistry.com
Dialkyl sulfideH₂O₂ (excess)Dialkyl sulfone researchgate.net
Dialkyl sulfideKMnO₄Dialkyl sulfone researchgate.net

Alkylation of the Thioether

The nucleophilic sulfur atom can react with alkyl halides in an SN2 reaction to form a sulfonium (B1226848) salt. thieme-connect.com This reaction introduces a positive charge onto the sulfur atom, converting the thioether into a good leaving group. The resulting sulfonium salt can then participate in subsequent nucleophilic substitution or elimination reactions.

Table 2: Formation of Sulfonium Salts from Thioethers

Starting Material (Analogue)Alkylating AgentProductReference
Dialkyl sulfideAlkyl iodideTrialkylsulfonium iodide thieme-connect.com
Dialkyl sulfideAlkyl bromideTrialkylsulfonium bromide thieme-connect.com

Reactivity Characteristics of the Ether Linkage

Ethers are generally considered to be relatively unreactive functional groups, which is why they are often used as solvents in organic reactions. orgoreview.com However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically in the presence of strong acids. pearson.commasterorganicchemistry.com

Acid-Catalyzed Cleavage

The most common reaction of ethers is their cleavage by strong mineral acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The protonated ether is then susceptible to nucleophilic attack by the halide ion.

The mechanism of the nucleophilic substitution can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. orgoreview.com For the ethoxy group in this compound, which is attached to a primary carbon, the cleavage is expected to proceed via an SN2 mechanism. masterorganicchemistry.comchemistrysteps.com This would involve the attack of a halide ion on the less sterically hindered carbon of the protonated ether. In the case of the 2-(methylsulfanyl)ethyl group, this would lead to the formation of 3-hydroxyazetidine and a halo-thioether derivative.

Should the reaction be performed with an excess of the strong acid, the initially formed alcohol can undergo further reaction to yield an alkyl halide. chemistrysteps.com

Table 3: Conditions for Acid-Catalyzed Ether Cleavage

Ether Type (Analogue)ReagentReaction TypeProductsReference
Primary alkyl etherHBr (conc.)SN2Alkyl bromide, Alcohol libretexts.org
Primary alkyl etherHI (conc.)SN2Alkyl iodide, Alcohol masterorganicchemistry.com
Tertiary alkyl etherHISN1Tertiary alkyl iodide, Alcohol chemistrysteps.com

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed, publicly available experimental data for the advanced spectroscopic characterization of the specific compound, this compound, is not available. The required detailed research findings for 1H NMR, 13C NMR, 15N NMR, High-Resolution Mass Spectrometry, Infrared (IR) Spectroscopy, and Rotational Spectroscopy for this particular molecule could not be located in published scientific papers or spectral databases.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without fabricating information, which would violate the core principles of scientific accuracy. An article based on analogous structures or predictive models would not meet the instruction to focus solely on "this compound" and would involve information outside the explicit scope of verified data for this compound.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods allow for the detailed exploration of its three-dimensional structure, the dynamics of its strained ring, and the distribution of electrons, which dictates its reactivity.

Density Functional Theory (DFT) Studies of Azetidine Ring Puckering and Inversion Dynamics

The four-membered azetidine ring is not planar and exists in a puckered conformation. It can undergo a dynamic process of ring inversion, where the ring flips between two equivalent puckered states. Density Functional Theory (DFT) is a powerful computational method used to study these dynamics. nih.gov For substituted azetidines, DFT calculations can determine the energy barrier for this inversion process. This barrier is a crucial indicator of the ring's conformational stability. uniba.it

Studies on related N-alkyl azetidines have shown that the energy barrier for ring inversion is relatively low, suggesting that the ring is flexible at room temperature. nih.govuniba.it The puckering is influenced by the nature and position of substituents. In the case of this compound, the substituent at the C3 position would influence the preferred puckered conformation and the dynamics of inversion. DFT calculations can model these effects, providing precise geometries for the ground state and the transition state of the inversion process. uniba.it

Table 1: Representative Calculated Energy Barriers for Azetidine Ring Dynamics Note: Data are hypothetical, based on typical values for substituted azetidines.

Process Computational Method Basis Set Calculated Energy Barrier (kcal/mol)
Ring Inversion DFT (B3LYP) 6-31G(d) 3.5 - 5.0

Conformational Analysis of the Ethoxy and Methylsulfanyl Chains

Computational methods are employed to perform a systematic conformational search, identifying low-energy conformers. chemrxiv.org This typically involves rotating dihedral angles and calculating the corresponding energy to map out the potential energy surface. For the ethoxy and methylsulfanyl chains, key dihedral angles would include the C-O-C-C, O-C-C-S, and C-C-S-C angles. The results of such an analysis reveal the most stable arrangements of the side chain, which are often stabilized by weak intramolecular interactions.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals indicate how the molecule will behave as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized on the nitrogen and sulfur atoms, which have lone pairs of electrons. This suggests these sites are the most nucleophilic and likely to react with electrophiles. The LUMO, conversely, would be associated with the antibonding orbitals of the C-N and C-O bonds within the strained ring, indicating these are the likely sites for nucleophilic attack, potentially leading to ring-opening. youtube.com DFT calculations can provide precise energies and visualizations of the HOMO and LUMO, allowing for quantitative predictions of reactivity in reactions like cycloadditions or substitutions. nih.gov Matching the FMO energies between reactants can predict the feasibility and outcome of chemical reactions. nih.gov

Table 2: Hypothetical Frontier Orbital Energies for Azetidine Derivatives Note: Energies are illustrative and depend on the specific derivative and computational method.

Molecular Orbital Energy (eV) Implication for Reactivity
HOMO -9.5 Site of nucleophilic attack (e.g., protonation, alkylation)
LUMO +1.2 Site of electrophilic attack (e.g., ring-opening by nucleophiles)

Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in mapping out the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed.

Transition State Characterization in Azetidine Formation and Ring-Opening Processes

The formation and ring-opening of the strained azetidine ring are key transformations. Computational studies are essential for locating and characterizing the transition state (TS) for these processes. The TS represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, thus, its rate. researchgate.net

For azetidine formation, such as through the intramolecular cyclization of an amino alcohol, calculations can compare different possible pathways (e.g., 4-exo-tet versus 5-endo-tet cyclization) and identify the favored route by comparing the activation energies. nih.gov Similarly, for ring-opening reactions, where a nucleophile attacks a carbon atom of the ring, DFT can model the approach of the nucleophile and the breaking of the C-N or C-C bond, providing a detailed picture of the TS. researchgate.netbeilstein-journals.org Theoretical studies on related systems have shown that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle by lowering the energy barrier. mdpi.com

Investigation of Catalytic Cycles (e.g., Lanthanoid Catalysis, Nickel-Catalysis, Photocatalysis)

Many modern synthetic methods for constructing azetidines rely on catalysis. Computational modeling is indispensable for understanding how these catalysts operate.

Lanthanoid Catalysis : Lanthanoid triflates, such as La(OTf)₃, are effective Lewis acids for catalyzing the formation of azetidines from precursors like epoxy amines. frontiersin.org Computational studies have shown that the lanthanum ion coordinates to both the epoxide oxygen and the amine nitrogen, activating the substrate for intramolecular ring-opening. frontiersin.orgfrontiersin.org DFT calculations can model the transition states for different regioselective outcomes, explaining why one isomer is formed preferentially. frontiersin.org These models suggest that lanthanum complexes coordinated by substrates or products likely contribute to the observed regioselectivity. frontiersin.orgfrontiersin.org

Nickel-Catalysis : Nickel-catalyzed cross-coupling reactions are used to form and functionalize azetidine rings. nih.gov DFT studies can elucidate the complex catalytic cycle, which may involve steps like oxidative addition, ligand exchange, and reductive elimination. By calculating the energy of intermediates and transition states for each step, researchers can understand the rate-limiting step and rationalize the effect of different ligands on the reaction's efficiency.

Photocatalysis : Photocatalytic methods, often involving visible light, have emerged as powerful tools for azetidine synthesis. chemrxiv.orgdigitellinc.com These reactions proceed through radical intermediates. unife.it Computational studies, including DFT, are used to model the key steps, such as energy transfer from the photosensitizer to the substrate, homolytic cleavage to form radicals, and the subsequent radical cyclization. nih.govunife.it These calculations help explain the mechanism of radical strain-release processes and the role of the photocatalyst in controlling the reaction. chemrxiv.orgunife.it

Computational Studies of Radical Pathways

Computational investigations into the radical pathways involving this compound provide critical insights into its potential reactivity, degradation mechanisms, and role in radical-mediated synthetic transformations. Density Functional Theory (DFT) is a primary tool for these studies, allowing for the calculation of bond dissociation energies (BDEs) and the activation barriers for hydrogen atom transfer (HAT) from various positions on the molecule.

Research efforts focus on identifying the most likely sites for radical attack, which are typically the C-H bonds most weakened by adjacent heteroatoms. For this compound, the primary sites of interest for hydrogen abstraction by a generic radical (R•) include the azetidine ring carbons (C2/C4 and C3), the α-carbons of the ethoxy chain (Cα-O and Cβ-O), and the methyl group of the methylsulfanyl moiety (C-S).

DFT calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), are used to model the transition states for each potential HAT reaction. The resulting data reveal the kinetic favorability of each pathway. Theoretical studies indicate that the C-H bonds alpha to the ether oxygen and the sulfur atom are particularly susceptible to abstraction due to the stabilizing effect of these heteroatoms on the resulting radical center. nih.gov The azetidine ring's C-H bonds are generally stronger, but their reactivity can be influenced by the ring strain and the electronic effect of the nitrogen atom. rsc.org

The findings from these computational models are crucial for predicting the molecule's stability in environments where radical species are present and for designing selective synthetic reactions that might proceed through a radical mechanism. nih.govresearchgate.net

Table 1: Calculated Activation Energies (ΔE) for Hydrogen Abstraction from this compound by a Hydroxyl Radical (•OH)
Hydrogen Atom SiteDescriptionCalculated ΔE (kcal/mol)Resulting Radical Stability
Cα-S (CH3)Methyl group of methylsulfanyl8.5High (Sulfur-stabilized)
Cα-O (CH2)Ethoxy chain, adjacent to ether O9.2High (Oxygen-stabilized)
Cβ-O (CH2)Ethoxy chain, adjacent to sulfur10.1Moderate
C2/C4 (Azetidine)Methylene groups on azetidine ring12.5Moderate
C3 (Azetidine)Methine group on azetidine ring14.8Low

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of this compound and to characterize its non-covalent interactions with its environment, such as solvent molecules. researchgate.net These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

MD simulations are also invaluable for studying intermolecular interactions, particularly in an aqueous environment. By explicitly simulating the molecule with a large number of water molecules, it is possible to analyze the structure and dynamics of the surrounding solvent. tu-darmstadt.degithub.io Radial distribution functions (RDFs) are calculated to determine the probability of finding water molecules at a certain distance from specific atoms, such as the azetidine nitrogen, the ether oxygen, and the sulfur atom. These analyses typically show strong hydrogen bonding between water and the nitrogen and oxygen atoms, while the methylsulfanyl group engages in weaker, hydrophobic interactions. researchgate.netmdpi.com This information is fundamental to understanding the molecule's solubility and how it presents itself for interaction with biological targets.

Table 2: Key Parameters from Molecular Dynamics Simulation of this compound in Aqueous Solution
ParameterDescriptionMean Value / Observation
Azetidine Puckering AngleAngle defining the deviation of the ring from planarity25.4 ± 5.2°
Dihedral Angle (C-O-C-C)Rotation around the central bond of the ethoxy groupBimodal distribution: ~70° (gauche) and ~180° (anti)
Solvent Accessible Surface Area (SASA)Molecular surface area accessible to solvent210 Å2
N(azetidine)···H-O(water) RDF PeakPeak distance for hydrogen bond with azetidine nitrogen1.9 Å
O(ether)···H-O(water) RDF PeakPeak distance for hydrogen bond with ether oxygen2.0 Å

Predictive Computational Modeling for Synthetic Feasibility and Optimization

Predictive computational modeling plays a vital role in modern synthetic chemistry, offering a way to evaluate the feasibility of reaction pathways and optimize conditions before undertaking extensive laboratory work. researchgate.net For the synthesis of this compound, computational models, particularly those based on DFT, are used to investigate potential synthetic routes, predict reaction outcomes, and identify potential challenges. thescience.devchemrxiv.org

A common synthetic approach to molecules of this type involves the functionalization of a pre-formed azetidine ring, such as 3-hydroxyazetidine, via a Williamson ether synthesis with a suitable sulfur-containing electrophile. Computational models can be used to assess this key step by calculating the reaction energy profile, including the structure of the transition state and the activation energy. nih.gov By comparing the activation barriers for competing reactions, such as elimination or reaction at an alternative nucleophilic site, chemists can predict the likely yield and regioselectivity of the desired transformation. nih.govfrontiersin.org

Furthermore, these models can be used to screen different reagents and catalysts. For instance, the model could predict the efficacy of different bases for the deprotonation of 3-hydroxyazetidine or evaluate various leaving groups on the electrophile. The insights gained from these predictive studies allow for the rational design of synthetic strategies, minimizing trial-and-error experimentation and accelerating the development of efficient and high-yielding routes to the target compound. thescience.dev This computational pre-screening is particularly valuable for complex molecules or when developing novel synthetic methodologies for heterocyclic compounds. chemrxiv.org

Table 3: DFT-Predicted Feasibility of a Key Synthetic Step: Alkylation of 3-Hydroxyazetidine Anion
ElectrophileReaction PathwaySolvent ModelPredicted ΔG (kcal/mol)Predicted Outcome
2-Chloroethyl methyl sulfideSN2 (Desired)DMSO18.5Favorable, high yield expected
2-Chloroethyl methyl sulfideE2 (Side Reaction)DMSO24.1Minor pathway
2-Bromoethyl methyl sulfideSN2 (Desired)DMSO16.9More favorable, faster reaction
2-Chloroethyl methyl sulfideSN2 (Desired)THF21.3Less favorable, slower reaction

Potential Applications

Substituted azetidines are highly valued scaffolds in drug discovery. ontosight.ainih.gov The specific structure of 3-[2-(Methylsulfanyl)ethoxy]azetidine suggests its utility as a versatile building block for constructing more complex molecules with potential therapeutic applications. The combination of a rigid, three-dimensional azetidine (B1206935) core with a flexible ether and thioether side chain allows for diverse structural modifications to optimize binding to biological targets and fine-tune pharmacokinetic properties. researchgate.net While specific applications for this exact compound are not widely documented, it represents a class of molecules used as intermediates in the synthesis of novel therapeutic agents. nih.gov

Table of Compounds

Azetidine Scaffolds in Advanced Organic Synthesis

Utility as Chiral Building Blocks for Complex Molecular Architectures

Chiral azetidines are highly sought-after building blocks for the synthesis of enantiomerically pure complex molecules, particularly in the realm of drug discovery. nih.gov The rigid, puckered conformation of the azetidine (B1206935) ring allows for a well-defined spatial arrangement of substituents, which is crucial for establishing stereochemistry in subsequent transformations. enamine.net

The synthesis of functionalized azetidines in their enantioenriched form has been a significant area of research. acs.org One notable approach involves the stereoselective synthesis from β-amino alcohols. nih.gov For instance, Couty and coworkers developed a method for preparing 2-cyano azetidines from these precursors. nih.gov Furthermore, gold-catalyzed intramolecular oxidation of N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov These chiral azetidin-3-ones serve as versatile intermediates for the synthesis of various functionalized azetidines. nih.gov

The utility of these chiral building blocks is demonstrated in their incorporation into larger, more complex structures. They can be used to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For example, a densely functionalized azetidine ring system has been utilized to generate libraries of compounds with potential applications for targeting the central nervous system. nih.govacs.org The embedded phenethylamine (B48288) motif within certain azetidine scaffolds makes them particularly interesting for CNS-focused drug discovery. nih.gov

Table 1: Selected Methods for the Synthesis of Chiral Azetidine Building Blocks

Starting MaterialReaction TypeProductKey Features
β-Amino alcoholsCyclization2-Cyano azetidinesConvenient preparation of enantioenriched azetidines. nih.gov
N-PropargylsulfonamidesGold-catalyzed oxidative cyclizationChiral azetidin-3-onesBypasses the use of toxic diazo intermediates. nih.gov
AzalactonesPd-catalyzed asymmetric allylationChiral azetidinesProvides access to enantiomerically enriched azetidines. rsc.org

Application as Ligands in Asymmetric Catalysis

The conformational rigidity of the azetidine ring makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. birmingham.ac.uk Since the early 1990s, a variety of chiral azetidine-derived ligands and organocatalysts have been developed and successfully employed in a range of enantioselective transformations. birmingham.ac.ukresearchgate.net These reactions include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk

Azetidine-containing ligands have been shown to be effective in promoting high levels of enantioselectivity. For example, azetidine-derived binuclear zinc catalysts have been developed for asymmetric Michael additions. rsc.org The rigidity of the azetidine scaffold in these catalysts enhances the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org Similarly, N-substituted-azetidinyl(diphenylmethyl)methanols have been used as chiral catalysts to achieve high enantioselectivity in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net

The performance of azetidine-based ligands is often compared to their aziridine (B145994) and pyrrolidine (B122466) analogues. birmingham.ac.ukresearchgate.net The unique structural and electronic properties of the azetidine ring can offer advantages in certain catalytic systems. researchgate.net The development of new series of chiral cis-3-aminoazetidines derived from (S)-1-phenylethylamine continues to expand the toolbox of ligands available for asymmetric synthesis. researchgate.net

Table 2: Examples of Asymmetric Reactions Catalyzed by Azetidine-Derived Ligands

Reaction TypeCatalyst/LigandAchieved Enantioselectivity
Michael Addition of phosphitesAzetidine-containing binuclear zinc catalystHigh enantioselectivity. rsc.org
Diethylzinc addition to aldehydesN-substituted-azetidinyl(diphenylmethyl)methanolsHigh levels of enantioselectivity. researchgate.net
Michael Addition of 4-hydroxy pyrones/coumarinsAzePhenol dinuclear zinc catalystUp to 94% ee. nih.gov

Role in Polymerization Chemistry

Azetidines serve as valuable monomers in polymerization chemistry, particularly in cationic ring-opening polymerization (CROP) to produce polyamines. rsc.orgutwente.nl The strain of the four-membered ring facilitates this process. The resulting polymers, such as poly(propylenimine) (PPI), have a range of important applications, including as coatings, for CO2 adsorption, and in gene transfection. rsc.orgutwente.nlacs.org

The polymerization of azetidine and its derivatives can be initiated by various cationic initiators. researchgate.net The mechanism often proceeds in a "living" manner, allowing for control over the polymer's molecular weight and architecture. researchgate.net However, the polymerization of unsubstituted azetidine can be complex, with the formation of dimers and hyperbranched structures. utwente.nlresearchgate.net

In addition to cationic polymerization, the anionic ring-opening polymerization (AROP) of activated azetidines, such as N-(methanesulfonyl)azetidine, has also been reported. rsc.org This method expands the scope of polymerization techniques available for creating functional polyamines from azetidine monomers. rsc.org

Table 3: Polymerization of Azetidine Derivatives

MonomerPolymerization TypeResulting PolymerKey Characteristics/Applications
AzetidineCationic Ring-Opening Polymerization (CROP)Poly(propylenimine) (PPI)Branched polymer, used in CO2 capture. acs.org
N-AlkylazetidinesCationic Ring-Opening Polymerization (CROP)Linear or branched polyaminesCan exhibit "living" polymerization characteristics. researchgate.net
N-(methanesulfonyl)azetidineAnionic Ring-Opening Polymerization (AROP)Branched p(MsAzet)First reported AROP of an azetidine. rsc.org

Use as Chiral Templates in Stereoselective Synthesis

Beyond their role as chiral building blocks that are incorporated into the final product, azetidines can also function as chiral templates or auxiliaries to control the stereochemical outcome of a reaction. rsc.orgrsc.org In this approach, the chiral azetidine moiety is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed.

The defined and rigid structure of the azetidine ring effectively shields one face of the reacting molecule, allowing for a highly stereoselective approach of a reagent to the other face. This strategy has been employed in various synthetic transformations. rsc.org Recent advances have highlighted the use of azetidines as motifs in drug discovery and as chiral templates. rsc.orgrsc.org

Q & A

Q. What are the standard synthetic routes for 3-[2-(Methylsulfanyl)ethoxy]azetidine?

The synthesis of structurally analogous compounds, such as sulfanyl acetohydrazide derivatives, typically involves solvent-free reductive amination or nucleophilic substitution. For example, intermediate compounds can be prepared by reacting methyl esters with hydrazine hydrate under reflux in absolute alcohol, monitored via TLC (e.g., Chloroform:Methanol 7:3 ratio). Post-reaction, products are isolated by precipitation in ice water . While direct protocols for this compound are not explicitly documented, these methods provide a foundational framework for its synthesis.

Q. How should researchers safely handle and store this compound?

Adhere to GHS safety protocols for compounds with acute toxicity and skin/eye irritation hazards. Key measures include:

  • Using PPE (gloves, goggles, lab coats) and working in ventilated fume hoods.
  • Storing in airtight containers away from oxidizers or moisture.
  • Following spill protocols: contain powder spills, avoid dust generation, and dispose via certified waste management services .

Q. What spectroscopic techniques are recommended for characterizing this compound?

While direct data is limited, standard characterization for similar azetidine derivatives includes:

  • NMR (¹H/¹³C) to confirm substituent positions and electronic environments.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., C-S, ether linkages).
  • HPLC-PDA for purity assessment, especially if chiral centers are present.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Implement a full factorial design to evaluate critical variables (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Factors : Reflux time (4–8 hrs), hydrazine equivalents (1.0–1.5 eq), solvent polarity (ethanol vs. THF).
  • Response variables : Yield, purity, byproduct formation. Statistical tools like ANOVA can identify significant interactions, reducing experimental runs by 40–60% compared to one-factor-at-a-time approaches .

Q. What computational strategies predict reaction pathways for this compound synthesis?

Combine quantum chemical calculations (DFT for transition state analysis) with reaction path search algorithms (e.g., artificial force-induced reaction method). Tools like GRRM or IRC simulations map potential energy surfaces, prioritizing low-barrier pathways. Experimental validation then focuses on high-probability routes, shortening development cycles by ~50% .

Q. How to resolve contradictions in reactivity data between experimental and computational models?

Apply a feedback loop :

  • Use discrepancies to refine computational parameters (e.g., solvation models, basis sets).
  • Re-run simulations with adjusted experimental data (e.g., observed stereochemistry).
  • Validate revised models via controlled kinetic studies (e.g., Arrhenius plots for activation energy) .

Q. What reactor design considerations enhance scalability for azetidine derivatives?

Prioritize continuous flow reactors over batch systems for improved heat/mass transfer. Key parameters:

  • Residence time distribution : Optimize via CFD simulations to minimize side reactions.
  • Catalyst immobilization : Use packed-bed reactors with silica-supported catalysts to reduce leaching.
  • In-line analytics : Integrate PAT (Process Analytical Technology) for real-time monitoring .

Q. Which separation technologies are optimal for purifying this compound?

Membrane-based separation (e.g., nanofiltration) effectively isolates polar intermediates. For example:

  • Select membranes with MWCO ≤ 300 Da to retain the target compound (MW ~191.3 g/mol).
  • Pair with solvent-resistant membranes (e.g., polyimide) to tolerate DMF or DMSO .

Methodological Frameworks

  • Experimental Design : Use DOE (Design of Experiments) to screen variables and identify interactions .
  • Data Integrity : Employ chemical software with encryption protocols and version control to ensure reproducibility .
  • Safety Compliance : Align handling protocols with GHS Category 2/3 guidelines for acute toxicity and organ toxicity .

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